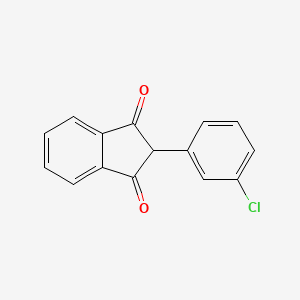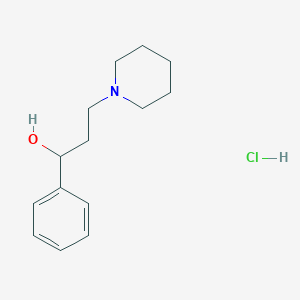
1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride is a chemical compound with a molecular formula of C14H21NO·HCl. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a crystalline substance that is soluble in water and various organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride typically involves the reaction of 1-phenylpropan-1-one with piperidine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions include maintaining a temperature range of 0-25°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient mixing to ensure high yield and purity. The final product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert the compound into its alcohol form.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic agent.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction leads to its potential analgesic and neuroprotective effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cholinergic and dopaminergic systems.
Comparación Con Compuestos Similares
1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride can be compared with other similar compounds such as:
Biperiden hydrochloride: Used in the treatment of Parkinson’s disease and has similar cholinergic receptor antagonistic properties.
Procyclidine hydrochloride: Another muscarinic antagonist used for treating Parkinsonism and extrapyramidal symptoms.
Triperiden hydrochloride: A structural isomer of biperiden with similar pharmacological properties but different molecular arrangement.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Propiedades
Fórmula molecular |
C14H22ClNO |
|---|---|
Peso molecular |
255.78 g/mol |
Nombre IUPAC |
1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1,3-4,7-8,14,16H,2,5-6,9-12H2;1H |
Clave InChI |
YZQYOXQJKFLODC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11998426.png)

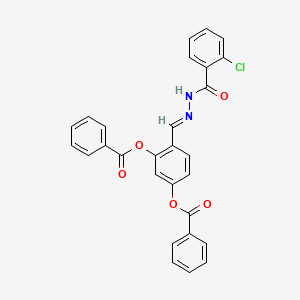
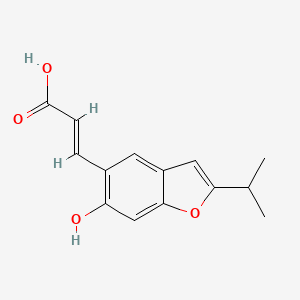

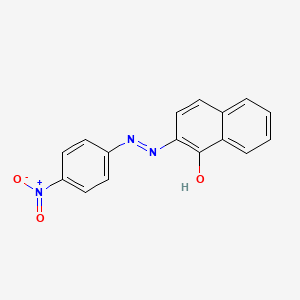
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)
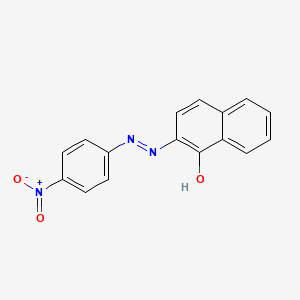

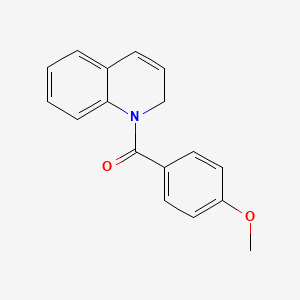

![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)
